methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that features a combination of several functional groups, including a triazole ring, a benzo[b]thiophene moiety, and a methoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-triazole ring.
Introduction of the Benzo[b]thiophene Moiety: This step involves the coupling of the triazole ring with a 3-chlorobenzo[b]thiophene derivative.
Attachment of the Methoxyphenyl Group:
Thioester Formation: The final step involves the formation of the thioester linkage to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other similar compounds, such as:
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate: Differing by the presence of a hydroxy group instead of a methoxy group.
Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate: Differing by the presence of a methyl group instead of a methoxy group.
These comparisons highlight the unique structural features and potential biological activities of methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate.
Properties
IUPAC Name |
methyl 2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-26-13-9-7-12(8-10-13)24-19(22-23-20(24)28-11-16(25)27-2)18-17(21)14-5-3-4-6-15(14)29-18/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTUTJWJAVHSCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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